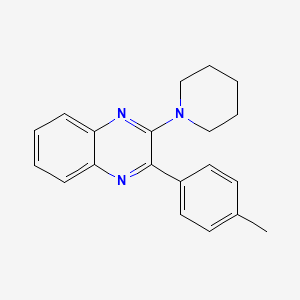
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a quinoxaline derivative that has been shown to exhibit various biochemical and physiological effects.
科学的研究の応用
Anticonvulsant Agent Development
Researchers have explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, including compounds structurally related to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," for developing new anticonvulsants. These derivatives demonstrated significant activity against audiogenic seizures in mice, with some showing potency comparable to known anticonvulsant agents. The study highlights the potential of such compounds as noncompetitive AMPA receptor modulators, contributing to the development of new treatments for epilepsy and related disorders (Gitto et al., 2006).
Antimicrobial and Antituberculosis Activity
Spiro-piperidin-4-ones, which share a core piperidine structure with "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, with notable potency and effectiveness in reducing bacterial load in tissue samples. This research underscores the potential of piperidine derivatives in treating bacterial infections, including drug-resistant strains (Kumar et al., 2008).
Cancer Research and Treatment
Derivatives structurally related to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline" have been identified as potent inhibitors of various cancer-related targets, such as Aurora kinases, which are essential for cell division and tumor growth. These compounds demonstrate the capacity to inhibit cancer cell proliferation, offering a foundation for developing new anticancer therapies (ヘンリー,ジェームズ, 2006).
Neurological Disorder Therapeutics
Compounds with the piperidine moiety, akin to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," have been investigated for their binding affinity and selectivity at sigma(1) receptors, which are implicated in various neurological disorders. These studies provide insights into designing selective sigma(1) receptor ligands, potentially leading to novel treatments for pain, depression, and neurodegenerative diseases (Berardi et al., 2005).
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Related compounds have been found to influence various metabolic pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Related compounds have been found to have various biological effects
Action Environment
Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
特性
IUPAC Name |
2-(4-methylphenyl)-3-piperidin-1-ylquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-15-9-11-16(12-10-15)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBBERMMZAMXHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2377610.png)
![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2377611.png)

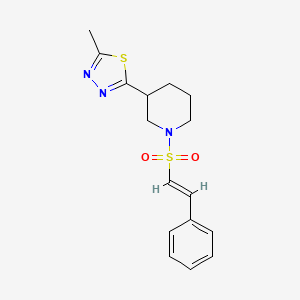
![N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2377617.png)
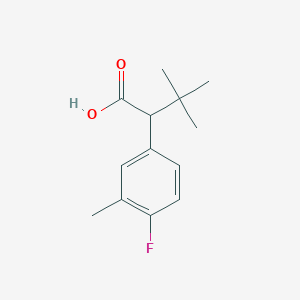

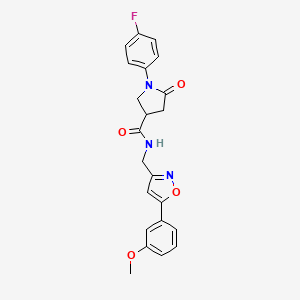
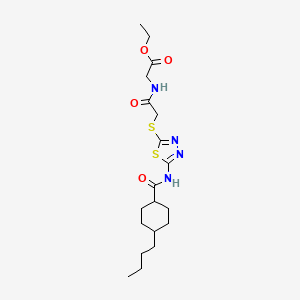
![6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377625.png)
![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2377627.png)
![N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide](/img/structure/B2377628.png)

![2-phenoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2377632.png)